molecular formula C12H14FNO3 B6016655 (3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone

(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone

Cat. No.: B6016655
M. Wt: 239.24 g/mol
InChI Key: WDFNRAUGUOJXQE-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone is an organic compound that features a morpholine ring and a fluorinated methoxyphenyl group

Future Directions

The future directions for research on “4-(3-fluoro-4-methoxybenzoyl)morpholine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the prevalence of morpholine rings in biologically active compounds, there may be interest in developing new morpholine derivatives with improved properties or activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone typically involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both a fluorinated methoxyphenyl group and a morpholine ring. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as enhanced binding affinity in medicinal chemistry or improved material properties in materials science .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFNRAUGUOJXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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